molecular formula C10H5ClN2 B11907414 6-Chloroquinoline-3-carbonitrile CAS No. 13669-66-4

6-Chloroquinoline-3-carbonitrile

Cat. No.: B11907414
CAS No.: 13669-66-4
M. Wt: 188.61 g/mol
InChI Key: DSTLUHCGCLXVMW-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3-carbonitrile (CAS 13669-66-4) is a versatile halogenated and nitrile-functionalized quinoline derivative used primarily as a key synthetic intermediate in organic chemistry and drug discovery . The quinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties . This compound is particularly valuable for constructing more complex molecular architectures; the reactive 6-chloro and 3-cyano groups serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitution, allowing for the rapid exploration of structure-activity relationships . Researchers utilize this and related chloroquinoline-carbonitriles in the synthesis of fused or binary quinoline-heterocyclic systems, which are often screened for novel pharmacological activity . Available with a purity of 95% . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13669-66-4

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

6-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H

InChI Key

DSTLUHCGCLXVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Chloroquinoline 3 Carbonitrile

Classical Cyclization and Condensation Reactions for Quinoline (B57606) Core Formation

The foundational methods for constructing the quinoline scaffold of 6-Chloroquinoline-3-carbonitrile often involve multistep sequences that have been refined over time. These classical approaches, while effective, typically rely on harsh reaction conditions.

Conventional Multistep Approaches to this compound

A prevalent and well-documented multistep synthesis commences with a substituted aniline (B41778). The Vilsmeier-Haack reaction is a cornerstone in this classical approach. ijsr.net This reaction typically involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijsr.netresearchgate.net

The synthesis of this compound often starts from 4-chloroaniline (B138754). This is first converted to the corresponding acetanilide (B955), N-(4-chlorophenyl)acetamide. The subsequent Vilsmeier-Haack cyclization of this acetanilide derivative using a mixture of POCl₃ and DMF yields 2,6-dichloroquinoline-3-carbaldehyde. ijsr.net This intermediate is then converted to the final product, this compound.

Another classical route involves the Friedländer annulation, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with a suitable three-carbon component that can provide the C2, C3 (with the nitrile group), and C4 atoms of the quinoline ring.

The Skraup synthesis, a reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, is a fundamental method for producing quinoline itself, and variations can be used for substituted derivatives. pharmaguideline.comnih.gov Similarly, the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, and the Combes synthesis are other classical methods for quinoline formation that can be adapted for specific derivatives. pharmaguideline.com

A key transformation in some multistep approaches is the conversion of a 3-formyl group into a 3-carbonitrile group. One documented method involves treating the corresponding 2-chloro-6-substituted-quinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) to afford the 3-carbonitrile. rsc.org

Optimization Studies on Established Synthesis Protocols

Research has focused on optimizing the classical Vilsmeier-Haack approach to improve yields and simplify procedures. For instance, studies have explored the ideal ratio of reactants (acetanilide, POCl₃, and DMF) and reaction temperatures to maximize the yield of the intermediate 2-chloro-3-formylquinolines. The reaction is typically initiated at a low temperature (0-5°C) and then heated to around 90°C.

Catalyst-Mediated Approaches to this compound

To overcome the limitations of classical methods, which often require harsh conditions and produce significant waste, catalyst-mediated approaches have been developed. These methods offer milder reaction conditions, higher efficiency, and greater selectivity.

Transition Metal-Catalyzed Annulation Reactions

Palladium-catalyzed reactions have shown utility in the synthesis of functionalized quinolines. mdpi.com For example, a palladium-catalyzed one-pot coupling-annulation reaction has been developed for the synthesis of benzo[b] pharmaguideline.comnaphthyridines starting from 2-chloroqunoline-3-carbonitriles, demonstrating the reactivity of the nitrile and chloro substituents under these conditions. researchgate.net While this specific example details a reaction of the target compound, similar catalytic principles are applied to its synthesis.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be employed to build complexity on the quinoline core, often catalyzed by a combination of palladium and copper complexes. rsc.org Iron(III) chloride has also been reported as a catalyst for the synthesis of 6-chloroquinoline (B1265530) from 4-chloroaniline in a sealed system at high temperatures. chemicalbook.com

Organocatalytic Strategies in Quinoline Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a greener alternative to metal-based catalysts. While specific research on the direct organocatalytic synthesis of this compound is not widely documented, the principles are well-established for quinoline synthesis in general. For instance, pyrrolidine (B122466) has been used as an organocatalyst for the synthesis of 7-chloroquinoline (B30040) derivatives. rsc.orgrsc.org These reactions often proceed through enamine or iminium ion intermediates, facilitating bond formation under mild conditions. researchgate.net The Friedländer annulation, a key reaction in quinoline synthesis, can be effectively catalyzed by organic acids like p-toluenesulfonic acid or even by ionic liquids, which can act as both catalyst and solvent. organic-chemistry.orgnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemicals like this compound more environmentally benign. ijpsjournal.comthepharmajournal.com This involves the use of less hazardous solvents, reducing energy consumption, and minimizing waste. researchgate.net

For quinoline synthesis in general, several green approaches have been explored. These include solvent-free reactions, often facilitated by microwave irradiation, which can significantly reduce reaction times and energy usage. ijpsjournal.com The use of water as a solvent, where possible, is another key aspect of green synthesis. researchgate.net

Catalysis is a cornerstone of green chemistry. The development of recyclable catalysts, such as heteropoly acids or catalysts supported on solid matrices, can reduce waste and the cost of synthesis. organic-chemistry.org While specific examples for this compound are still emerging, the broader trends in quinoline synthesis point towards a future where these green principles will be increasingly applied. researchgate.net

Aqueous and Solvent-Free Reaction Environments

The move towards greener chemistry has emphasized the reduction or elimination of volatile and toxic organic solvents. ijpsjournal.comelixirpublishers.com Consequently, developing synthetic routes in aqueous media or under solvent-free conditions is a key research focus.

Aqueous Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of the parent 6-chloroquinoline ring has been achieved in water. For instance, reacting 4-chloroaniline with glycerol in water within a stainless steel autoclave at 200°C for 3 hours can produce 6-chloroquinoline. chemicalbook.com While this specific example does not yield the 3-carbonitrile derivative directly, it demonstrates the feasibility of forming the core chloroquinoline structure in an aqueous environment. The synthesis of quinoline-based pyrimido[4,5-b]quinolones has also been successfully carried out in water using an Fe3O4 nanoparticle catalyst, highlighting the potential for complex heterocyclic synthesis in green solvents. acs.org

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. rsc.org Microwave irradiation is frequently coupled with solvent-free conditions to accelerate reaction rates. elixirpublishers.comresearchgate.net For example, the synthesis of (E)-2-styrylquinoline derivatives has been efficiently performed under solvent-free microwave conditions using zinc chloride as a catalyst. researchgate.net Similarly, pyrano[2,3-b]quinolin-2-ones have been synthesized from 2-chloro-3-formylquinolines under solvent-free microwave irradiation. elixirpublishers.com The Vilsmeier-Haack reaction, a key method for producing 2-chloroquinoline-3-carbaldehydes (a precursor to the target molecule), can be performed under solvent-free conditions, further underscoring the potential for a completely solventless synthesis route. researchgate.netijsr.net One-pot, three-component synthesis of functionalized spirooxindole derivatives has also been achieved with high efficiency under solvent-free microwave conditions. rsc.org

Atom-Economy and Sustainable Reagent Utilization

Atom economy is a core principle of green chemistry that measures how efficiently atoms from the reactants are incorporated into the final product. ijpsjournal.com High atom economy is characteristic of reactions like additions and cycloadditions, which minimize the formation of byproducts. ijpsjournal.comrsc.org

Traditional quinoline syntheses, such as the Skraup and Friedländer reactions, often suffer from poor atom economy and harsh conditions. ijpsjournal.com Modern approaches seek to overcome these limitations. A notable atom-economical method involves the direct, one-pot synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins like acrylonitriles. rsc.orgrsc.org This method, catalyzed by cesium carbonate, proceeds via a proposed [2+4] cycloaddition and generates only water as a byproduct, representing a significant improvement in efficiency. rsc.orgrsc.org

The choice of reagents is also critical for sustainability. There is a growing emphasis on replacing toxic, transition-metal catalysts with more sustainable alternatives like iron or copper, or even employing metal-free catalytic systems. ijpsjournal.comorganic-chemistry.org For instance, a single-atom iron catalyst has demonstrated high efficiency in the dehydrogenative coupling synthesis of quinolines. organic-chemistry.org Formic acid has also emerged as a green and biodegradable catalyst for quinoline synthesis from anilines and aldehydes or ketones. ijpsjournal.com The Vilsmeier-Haack reaction, crucial for synthesizing the precursor 2-chloroquinoline-3-carbaldehyde (B1585622), is considered efficient and economical, utilizing common reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). rsc.orgijsr.net

Advanced Synthesis Technologies for this compound Production

To enhance reaction efficiency, reduce production times, and improve safety, advanced technologies like microwave-assisted synthesis and flow chemistry are being increasingly adopted for the production of complex heterocyclic compounds.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis (MAS) utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comelixirpublishers.comresearchgate.net

This technology has been successfully applied to various steps relevant to the synthesis of this compound. The Vilsmeier-Haack cyclization of acetanilides to form 2-chloroquinoline-3-carbaldehydes, a key precursor, can be performed efficiently under microwave irradiation. mdpi.comresearchgate.net For example, 2-chloroquinoline-3-carbaldehydes have been synthesized in minutes from acetanilides using a Vilsmeier-Haack reagent under microwave conditions. researchgate.net

Furthermore, subsequent transformations of the quinoline core are also amenable to microwave assistance. The synthesis of quinoline-fused 1,4-benzodiazepines from 3-bromomethyl-2-chloro-quinolines showed excellent yields (92–97%) in a microwave reactor, compared to much lower yields (62–65%) via conventional heating. rsc.org Microwave irradiation has also been used for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines from 3-formyl-quinoline derivatives, achieving good yields in just 8-20 minutes. rsc.orgacs.org These examples highlight the significant potential of microwave technology to streamline the synthesis of this compound and its derivatives.

Flow Chemistry and Continuous Process Development

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved reproducibility, and straightforward scalability. acs.orgresearchgate.net

The synthesis of quinoline derivatives has been successfully adapted to flow chemistry systems. For instance, the Doebner-Miller and Skraup reactions have been performed in flow reactors. researchgate.net A continuous-flow process for a tandem photoisomerization–cyclization of (E)-2-aminostyryl ketones has been developed to produce quinolines in minutes. thieme-connect.de This was followed by a sequential flow hydrogenation to yield tetrahydroquinolines, demonstrating a multi-step flow synthesis. thieme-connect.de

While a specific continuous flow process for this compound has not been detailed in the reviewed literature, the successful application of this technology to other complex heterocyclic syntheses, including for pharmaceutical ingredients, suggests its high potential. researchgate.net For example, a gram-scale synthesis of quinoline derivatives has been achieved using a continuous-flow process. organic-chemistry.org The scalability and enhanced safety features of flow chemistry make it a highly attractive platform for the industrial production of this compound.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability of this compound Routes

The efficiency, yield, and scalability of synthetic routes are critical factors for both laboratory research and industrial production. The synthesis of this compound and its precursors can be achieved through various methods, each with distinct advantages and disadvantages.

The conversion of a 2-chloroquinoline-3-carbaldehyde precursor to a 2-chloroquinoline-3-carbonitrile (B1354263) has been reported with a high yield of 89% using sodium azide (B81097) and phosphorus oxychloride in a conventional heating setup over 6 hours. researchgate.net Another similar conversion of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) yielded 64% of the corresponding dicarbonitrile under similar conditions. researchgate.net

A primary method for obtaining the necessary chloroquinoline aldehyde precursor is the Vilsmeier-Haack reaction. rsc.orgijsr.netrsc.org This reaction converts substituted acetanilides into 2-chloroquinoline-3-carbaldehydes. While yields can vary depending on the specific substrate and conditions, it is a well-established and versatile method. ijsr.netrsc.org

Advanced technologies offer significant improvements over these conventional batch methods. Microwave-assisted synthesis, in particular, provides a clear advantage in terms of reaction time and often yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

ReactionMethodReaction TimeYieldReference
Synthesis of Quinoline-fused 1,4-benzodiazepinesConventional HeatingNot Specified62-65% rsc.org
Synthesis of Quinoline-fused 1,4-benzodiazepinesMicrowave-AssistedNot Specified92-97% rsc.org
Synthesis of quinolin-4-ylmethoxychromen-4-onesConventional Heating (Oil Bath)60 minLower Yield rsc.org
Synthesis of quinolin-4-ylmethoxychromen-4-onesMicrowave-Assisted4 min80-95% rsc.org
Synthesis of DihydropyrazolopyridinesConventional Heating8 hNot Specified acs.org
Synthesis of DihydropyrazolopyridinesMicrowave-Assisted8-20 minGood (not specified) acs.org

This table illustrates the general advantages of microwave synthesis for related heterocyclic systems, showing drastically reduced reaction times and improved yields.

In terms of scalability, traditional batch synthesis can be challenging and hazardous, especially when dealing with toxic reagents or exothermic reactions. Flow chemistry presents a superior alternative for large-scale production. It allows for safe, continuous manufacturing with consistent product quality. The successful gram-scale synthesis of quinoline derivatives and the development of multi-step continuous flow processes for complex molecules demonstrate the high scalability of this technology. organic-chemistry.orgthieme-connect.de While specific yield data for a flow synthesis of this compound is not available, the platform's inherent advantages in control, safety, and throughput make it the most promising approach for industrial-scale manufacturing.

Reactivity and Chemical Transformations of 6 Chloroquinoline 3 Carbonitrile

Reactions Involving the Carbonitrile Moiety at Position 3

The carbonitrile (or cyanide) group at the 3-position of the quinoline (B57606) ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. youtube.comwikipedia.org This process involves the reaction of the carbon-nitrogen triple bond with water. nih.gov

Under acidic conditions, 6-Chloroquinoline-3-carbonitrile can be heated under reflux with a dilute acid, such as hydrochloric acid, to produce 6-chloroquinoline-3-carboxylic acid and the corresponding ammonium (B1175870) salt. wikipedia.org The reaction proceeds through the initial formation of the amide, which is subsequently hydrolyzed to the carboxylic acid.

Conversely, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide, initially forms the sodium salt of the carboxylic acid (sodium 6-chloroquinoline-3-carboxylate) and ammonia (B1221849) gas. wikipedia.org To obtain the free 6-chloroquinoline-3-carboxylic acid, the resulting solution must be acidified with a strong acid. nih.gov

It is also possible to stop the hydrolysis at the amide stage (6-chloroquinoline-3-carboxamide) by using controlled conditions, such as specific acid catalysts or milder reaction times and temperatures. mdpi.com

Table 1: Hydrolysis Products of this compound

Starting Material Reagents and Conditions Major Product
This compound H₂O, H⁺ (e.g., HCl), heat 6-Chloroquinoline-3-carboxylic Acid
This compound 1. NaOH(aq), heat; 2. H₃O⁺ 6-Chloroquinoline-3-carboxylic Acid
This compound Controlled hydrolysis (e.g., TFA-H₂SO₄) 6-Chloroquinoline-3-carboxamide

Reduction to Aldehydes and Amines

The carbonitrile group is readily reducible to either an aldehyde or a primary amine. The choice of reducing agent and reaction conditions dictates the final product. youtube.com

Reduction to Aldehydes: A selective partial reduction of the nitrile to an aldehyde can be achieved using specific hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. nih.govmdpi.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. commonorganicchemistry.comworktribe.com DIBAL-H coordinates to the nitrile nitrogen, followed by hydride transfer to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to yield 6-chloroquinoline-3-carbaldehyde. nih.govmasterorganicchemistry.com

Reduction to Amines: Complete reduction of the nitrile group to a primary amine, (6-chloroquinolin-3-yl)methanamine, can be accomplished using stronger reducing agents or catalytic hydrogenation. youtube.com Common reagents for this include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.org

Table 2: Reduction Products of this compound

Product Reagent(s) Reaction Type
6-Chloroquinoline-3-carbaldehyde 1. DIBAL-H, -78 °C; 2. H₂O Partial Reduction
(6-Chloroquinolin-3-yl)methanamine LiAlH₄ or H₂, Raney Ni/Pd-C Complete Reduction

Nucleophilic Additions Across the Carbon-Nitrogen Triple Bond

The polarized nature of the carbon-nitrogen triple bond allows for nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to nitriles. organic-chemistry.orgpressbooks.pub

The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), results in the formation of an intermediate imine magnesium salt. This intermediate is then hydrolyzed with aqueous acid to yield a ketone. organic-chemistry.orgrsc.org In this specific example, the product would be 1-(6-chloroquinolin-3-yl)ethan-1-one. This two-step sequence provides a valuable method for the synthesis of 3-acylquinoline derivatives. The reaction is generally effective, although the choice of solvent and reaction temperature can influence the yield. organic-chemistry.org

Cycloaddition and Hetero-Cyclization Reactions Utilizing the Carbonitrile

The nitrile functional group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. A prominent example is the synthesis of tetrazoles.

The [3+2] cycloaddition reaction of this compound with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium salt or a Lewis acid, yields the corresponding tetrazole derivative, 5-(6-chloroquinolin-3-yl)-1H-tetrazole. beilstein-journals.orgisfcppharmaspire.comnih.gov Tetrazoles are considered bioisosteres of carboxylic acids and are important scaffolds in medicinal chemistry. beilstein-archives.org

Furthermore, the carbonitrile group can react with dinucleophiles to construct fused heterocyclic systems. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a fused pyrazole (B372694) ring, yielding a 3-amino-1H-pyrazolo[3,4-b]quinoline derivative. rsc.org This reaction involves an initial nucleophilic addition of hydrazine to the nitrile, followed by an intramolecular cyclization.

Transformations at the Halogen Atom at Position 6

The chlorine atom at the 6-position of the quinoline ring is susceptible to replacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline ring system is electron-deficient, and this deficiency is further enhanced by the electron-withdrawing nature of the nitrile group at position 3. This electronic property activates the ring towards nucleophilic attack, allowing for the displacement of the chloride at position 6 by a variety of nucleophiles. libretexts.orgyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Common nucleophiles that can displace the 6-chloro substituent include:

Amines: Reaction with primary or secondary amines, often at elevated temperatures or under microwave irradiation, yields 6-aminoquinoline (B144246) derivatives. libretexts.orgnih.govrug.nl

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide, NaOMe) in an alcoholic solvent can produce 6-alkoxyquinoline derivatives.

Thiolates: Reaction with thiolates (e.g., sodium thiophenoxide, NaSPh) can be used to synthesize 6-(arylthio)quinoline derivatives.

In addition to classical SNAr, modern cross-coupling reactions provide powerful and versatile methods for forming new bonds at the C-6 position. While these are catalyzed reactions, they effectively result in the substitution of the chlorine atom. These include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters (R-B(OH)₂) to form C-C bonds, yielding 6-aryl or 6-alkylquinolines. organic-chemistry.orgyoutube.com

Sonogashira Coupling: Palladium/copper co-catalyzed coupling with terminal alkynes (R-C≡CH) to form C-C bonds, producing 6-alkynylquinolines. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds, resulting in 6-alkenylquinolines. nih.govorganic-chemistry.orgwikipedia.orgyoutube.com

Stille Coupling: Palladium-catalyzed coupling with organostannanes (R-SnBu₃) to create C-C bonds. wikipedia.orgorganic-chemistry.orgnih.govharvard.edulibretexts.org

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds with a wide range of amines, often under milder conditions than traditional SNAr. nih.govcommonorganicchemistry.comncert.nic.in

Table 3: Representative Transformations at the 6-Chloro Position

Reaction Type Nucleophile/Reagent Catalyst/Conditions Product Type
SNAr (Amination) R₂NH (e.g., Morpholine) Heat, Base 6-(Dialkylamino)quinoline
SNAr (Alkoxylation) RO⁻Na⁺ (e.g., NaOMe) ROH, Heat 6-Alkoxyquinoline
SNAr (Thiolation) RS⁻Na⁺ (e.g., NaSPh) Heat 6-(Alkyl/Arylthio)quinoline
Suzuki Coupling Ar-B(OH)₂ Pd catalyst, Base 6-Arylquinoline
Sonogashira Coupling R-C≡CH Pd/Cu catalyst, Base 6-Alkynylquinoline
Buchwald-Hartwig R₂NH Pd catalyst, Ligand, Base 6-Aminoquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org For a substrate like this compound, the chlorine atom at the C6 position serves as a reactive handle for these transformations. The electron-withdrawing nature of the nitrile group at C3 and the quinoline nitrogen atom can influence the reactivity of the C-Cl bond, making it susceptible to oxidative addition to a palladium(0) complex, the initial step in most cross-coupling catalytic cycles. libretexts.orgrsc.org

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgrsc.org This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally mild conditions. rsc.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, extensive research on related haloquinolines provides a strong basis for predicting its reactivity. For instance, the coupling of various aryl and heteroaryl boronic acids with 4-chloroquinoline (B167314) derivatives proceeds efficiently in the presence of a palladium catalyst. researchgate.net A key study on 6-bromo-2-chloroquinoline (B23617) demonstrated that Suzuki-Miyaura coupling occurs selectively at the 6-bromo position, leaving the C2-chloro group intact, which highlights the differential reactivity of halogens on the quinoline core. rsc.org Given that C-Cl bonds are generally less reactive than C-Br bonds, the coupling at the 6-chloro position of the title compound would likely require more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition step with aryl chlorides. rsc.orgorganic-chemistry.org

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 6-arylquinoline-3-carbonitrile product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines

EntryHaloquinoline SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
16-Bromo-2-chloroquinolinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095 rsc.org
24-Chloroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10092 researchgate.net
32-Chloropyridine (3-amino)2-Methoxyphenylboronic acidPd(OAc)₂ / DavePhosK₃PO₄Toluene10099 organic-chemistry.org

This table presents data from analogous reactions on similar substrates to infer the potential reactivity of this compound.

The Sonogashira coupling reaction is the most reliable method for introducing alkyne moieties onto aromatic and vinyl halides, forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org It typically employs a dual catalytic system of palladium and copper(I) in the presence of an amine base. wikipedia.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and natural product synthesis. libretexts.org

For this compound, a Sonogashira reaction would couple a terminal alkyne with the C6-position. The reactivity would follow the general mechanism: oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation from a copper(I) acetylide intermediate (formed in situ), and reductive elimination to furnish the 6-alkynylquinoline-3-carbonitrile. numberanalytics.com Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov

Studies on related substrates, such as 6-chloropurines, have demonstrated successful Sonogashira couplings in aqueous media using specialized water-soluble ligands. nih.gov In cases of dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the reaction shows high regioselectivity, with the alkyne coupling to the more reactive C-I bond. libretexts.org This principle underscores that while the C6-Cl bond is reactive, it is less so than corresponding bromides or iodides, potentially requiring optimized conditions like higher temperatures or more active catalyst systems for efficient conversion. organic-chemistry.orglibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

EntryAryl Halide SubstrateAlkyne PartnerCatalyst / CocatalystBaseSolventTemp (°C)Yield (%)Ref
16-ChloropurinePhenylacetyleneNa₂PdCl₄ / cataCXium F sulf / CuIDiisopropylamineH₂O / n-BuOH10089 nih.gov
24-Iodo-2-bromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT98 (at C4) libretexts.org
3Aryl BromidePhenylacetylenePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRT98 organic-chemistry.org

This table presents data from analogous reactions on similar substrates to infer the potential reactivity of this compound.

The Buchwald-Hartwig amination has become a premier method for constructing C-N bonds, allowing the coupling of aryl halides with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org This reaction has broad applications in drug discovery, where the arylamine motif is prevalent. wikipedia.org

The C6-Cl bond of this compound is a suitable electrophilic site for this transformation. The reaction would proceed via the standard palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the 6-aminoquinoline derivative. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines (e.g., BINAP, Josiphos) or N-heterocyclic carbenes (NHCs) often providing the best results, especially for less reactive aryl chlorides. acs.orgacs.org

A detailed study on 6-bromo-2-chloroquinoline demonstrated the feasibility of selective Buchwald-Hartwig amination. acs.orgnih.gov By carefully selecting the catalyst and reaction conditions, it was possible to functionalize the C6-bromo position while leaving the C2-chloro position untouched. This selectivity suggests that a similar transformation on this compound would be highly feasible, likely requiring a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the reaction. organic-chemistry.orgnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Haloquinolines

EntryHaloquinoline SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
16-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ / (R)-(-)-BINAPNaOtBuToluene8099 nih.gov
26-Bromo-2-chloroquinolinePyrrolidine (B122466)Pd(OAc)₂ / (R,S)-JosiphosNaOtBuToluene8099 acs.org
3Aryl ChlorideAniline (B41778)Pd₂(dba)₃ / IPr·HClKOtBuDioxane8099 acs.org

This table presents data from analogous reactions on similar substrates to infer the potential reactivity of this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a powerful C-C bond-forming reaction valued for its high reactivity and functional group tolerance. numberanalytics.comnumberanalytics.com For this compound, a Negishi coupling would offer a pathway to introduce alkyl, vinyl, or aryl groups at the C6 position. The reaction mechanism follows the standard cross-coupling pathway. numberanalytics.com While specific examples on 6-chloroquinolines are scarce, the general utility of the Negishi reaction for coupling with heteroaryl chlorides suggests that suitable conditions could be developed, likely using a Pd(0) catalyst like Pd(PPh₃)₄. wikipedia.org

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannane reagents to air and moisture. libretexts.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction scope is broad, and it is tolerant of many functional groups. openochem.org The coupling of this compound via a Stille reaction would proceed with a palladium catalyst, often in the presence of a lithium chloride additive and sometimes a copper(I) co-catalyst to accelerate the reaction, especially for sterically hindered substrates. openochem.orgcaltech.edu

Other Metal-Mediated Functionalizations

Beyond palladium-catalyzed cross-coupling, other transition metals can be used to functionalize the quinoline core. A significant area of modern research is direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halides. youtube.comrsc.org For this compound, various positions on the quinoline ring could potentially be targeted for C-H activation using catalysts based on iridium, rhodium, or ruthenium. nih.govacs.org For example, iridium-catalyzed borylation could introduce a boronic ester group at a C-H position, which could then be used in subsequent Suzuki-Miyaura couplings. acs.org The directing-group ability of the quinoline nitrogen or the nitrile group could influence the regioselectivity of such reactions. rsc.org

Reactivity of the Quinoline Ring System

The quinoline ring system is a benzo-fused pyridine (B92270), and its reactivity is a composite of both benzene (B151609) and pyridine. wikipedia.org The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution. The substituents on this compound significantly modulate this inherent reactivity.

Conversely, the electron deficiency of the pyridine ring makes it prone to nucleophilic attack. The nitrile group at C3 strongly activates the C2 and C4 positions towards nucleophiles. While the C6-chloro group is the primary site for palladium-catalyzed reactions, it can also be displaced by strong nucleophiles under certain conditions (nucleophilic aromatic substitution, SₙAr), although this typically requires harsh conditions or strong activation. Studies on other chloroquinolines have shown that nucleophiles like hydrazines or thiols can displace a chlorine atom at the C4 position. mdpi.com The presence of the cyano group at C3 in the title compound would likely make the C4 position particularly susceptible to such reactions if a suitable leaving group were present there. Furthermore, the nitrile group itself can undergo hydrolysis to a carboxylic acid or amide, or be reduced to an amine, offering further avenues for derivatization. acs.org

Electrophilic Aromatic Substitution Patterns on the Quinoline Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.com The regioselectivity of EAS on the quinoline core is influenced by the directing effects of the existing substituents and the inherent reactivity of the different positions on the benzene and pyridine rings.

The reactivity of the quinoline nucleus towards electrophiles is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom. This deactivation is more pronounced in the pyridine ring. Consequently, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8. The presence of the chloro group at position 6, an ortho-para directing deactivator, and the cyano group at position 3, a meta-directing deactivator, further modulates this reactivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For this compound, nitration would be expected to introduce a nitro group (-NO₂) onto the benzene ring, likely at position 5 or 8. Similarly, halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid would introduce another halogen atom at these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Chloro-5-nitroquinoline-3-carbonitrile and/or 6-Chloro-8-nitroquinoline-3-carbonitrile
BrominationBr₂, FeBr₃5-Bromo-6-chloroquinoline-3-carbonitrile and/or 8-Bromo-6-chloroquinoline-3-carbonitrile
ChlorinationCl₂, AlCl₃5,6-Dichloroquinoline-3-carbonitrile and/or 6,8-Dichloroquinoline-3-carbonitrile
SulfonationSO₃, H₂SO₄This compound-5-sulfonic acid and/or this compound-8-sulfonic acid

Reductions and Hydrogenations of the Quinoline Ring

The reduction of the quinoline ring system can lead to various hydrogenated derivatives, such as 1,2,3,4-tetrahydroquinolines and, less commonly, 5,6,7,8-tetrahydroquinolines. acs.orgrsc.org The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation.

Catalytic hydrogenation is a widely employed method for this transformation. thieme-connect.com Various transition metal catalysts, including those based on ruthenium, rhodium, iridium, and gold, have been shown to be effective for the hydrogenation of quinolines. acs.org For instance, supported gold catalysts have demonstrated high activity and selectivity for the hydrogenation of the pyridine ring in quinoline compounds, yielding 1,2,3,4-tetrahydroquinolines. acs.org Notably, this method often leaves other functional groups, such as halogens, intact. acs.org Ruthenium-based catalysts have also been developed that show high efficiency for quinoline hydrogenation, sometimes under mild conditions. pku.edu.cn In some cases, unusual chemoselectivity for the hydrogenation of the carbocyclic ring has been observed with specific ruthenium catalysts, leading to 5,6,7,8-tetrahydroquinolines. rsc.org

For this compound, catalytic hydrogenation would likely reduce the pyridine ring to afford 6-chloro-1,2,3,4-tetrahydroquinoline-3-carbonitrile. The nitrile group can also be reduced under certain hydrogenation conditions, typically requiring more forcing conditions or specific catalysts.

Table 2: Potential Products from the Reduction of this compound

Reagents and ConditionsPotential Product(s)Comments
H₂, Pd/C or PtO₂6-Chloro-1,2,3,4-tetrahydroquinoline-3-carbonitrileSelective reduction of the pyridine ring is expected under standard conditions.
H₂, Raney Nickel6-Chloro-1,2,3,4-tetrahydroquinoline-3-methanaminePotential for reduction of both the pyridine ring and the nitrile group.
NaBH₄, CoCl₂6-Chloro-1,2,3,4-tetrahydroquinoline-3-carbonitrileSodium borohydride (B1222165) in the presence of a transition metal salt can effect the reduction of the quinoline ring.
LiAlH₄(2-Chloroquinolin-3-yl)methanamine rsc.orgLithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile group to an amine. rsc.org

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netunito.it This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.net

In the context of quinolines, various substituents can act as DMGs. For chloroquinolines, lithiation often occurs at the position adjacent to the chloro group. researchgate.net For example, 2-chloroquinoline (B121035) can be selectively lithiated at the C-3 position using lithium diisopropylamide (LDA). researchgate.net This methodology allows for the introduction of diverse functional groups at specific positions that might be difficult to access through other synthetic routes.

For this compound, the chloro group at C-6 could potentially direct lithiation to the C-5 or C-7 positions. The cyano group at C-3 could also influence the acidity of adjacent protons. The outcome of a directed metalation reaction would depend on the choice of base and reaction conditions. Subsequent reaction with an electrophile, such as an aldehyde, ketone, or alkyl halide, would lead to a new C-C bond at the metalated position. The N-Boc group has also been utilized in the lithiation of dihydroquinolines, directing functionalization to specific positions. nih.govnih.govwhiterose.ac.uk

Table 3: Potential Functionalization of this compound via Directed Ortho-Metalation

Directing GroupProposed Site of MetalationElectrophile (E⁺)Potential Product
6-ChloroC-5R-CHO6-Chloro-5-(hydroxy(R)methyl)quinoline-3-carbonitrile
6-ChloroC-7R-X6-Chloro-7-R-quinoline-3-carbonitrile
3-CyanoC-4(CH₃)₂SO₄6-Chloro-4-methylquinoline-3-carbonitrile

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains portions of all the reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Quinoline derivatives can be valuable substrates in MCRs. For example, 2-chloroquinoline-3-carbaldehydes have been used in three-component reactions with 6-aminouracils and active methylene (B1212753) compounds to synthesize complex heterocyclic systems like 4H-pyrano[2,3-b]quinolines and 1,4-dihydrobenzo[b] acs.orgnih.govnaphthyridines. researchgate.netzenodo.org

Given that this compound possesses a reactive nitrile group, it could potentially participate in MCRs such as the Gewald reaction. wikipedia.orgumich.eduorganic-chemistry.org The Gewald reaction is a condensation between a ketone or aldehyde, an α-cyanoester (or in this case, a cyano-substituted heterocycle), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.org

Another prominent MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.govacs.orgacs.org While this compound would not directly participate as a standard component, its derivatives could be incorporated. For instance, if the nitrile group were reduced to an amine, the resulting aminomethylquinoline could serve as the amine component in an Ugi reaction.

Table 4: Potential Multi-Component Reactions Involving this compound or its Derivatives

MCR TypePotential Reactants with this compound or DerivativePotential Product Class
Gewald ReactionKetone, Elemental Sulfur, BaseThieno[2,3-b]quinoline derivatives
Ugi Reaction (with derivative)Aldehyde, Carboxylic Acid, Isocyanide, (6-Chloroquinolin-3-yl)methanamineComplex amides containing the 6-chloroquinoline (B1265530) scaffold

Mechanistic and Theoretical Investigations of Reactions Involving 6 Chloroquinoline 3 Carbonitrile

Elucidation of Reaction Pathways and Identification of Intermediates

The transformation of 6-chloroquinoline-3-carbonitrile can proceed through several distinct pathways, with the specific route determined by the reagents and conditions employed. Key reaction types include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and transformations involving the nitrile moiety.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position can be displaced by various nucleophiles. The reaction is proposed to proceed via a two-step addition-elimination mechanism. The initial, often rate-determining, step involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the electron-deficient carbon atom bearing the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing quinoline (B57606) ring system. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Palladium-Catalyzed Cross-Coupling: These reactions offer a versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position. A common example is the Suzuki-Miyaura coupling with boronic acids. The generally accepted catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chim.it Intermediates in this cycle include the Pd(II)-aryl halide complex and the di-organopalladium(II) species.

Reactions of the Nitrile Group: The nitrile group at C3 is a versatile functional handle. It can undergo acid-catalyzed hydrolysis, likely proceeding through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form a carboximidic acid intermediate, which then tautomerizes and hydrolyzes further to yield a primary amide (6-chloroquinoline-3-carboxamide) and subsequently a carboxylic acid. researchgate.net In multicomponent reactions, the nitrile can act as an electrophile, participating in cyclization cascades to form fused heterocyclic systems. researchgate.net For instance, in palladium-catalyzed annulation reactions of related 2-chloroquinoline-3-carbonitriles, sodium sulfide (B99878) has been shown to attack the nitrile carbon to initiate cyclization. researchgate.net

A summary of proposed intermediates is presented below.

Reaction TypeKey Intermediate(s)Precursor System Studied
Nucleophilic Aromatic Substitution Meisenheimer ComplexGeneral SNAr on Haloarenes
Palladium-Catalyzed Coupling Oxidative Addition Complex (Aryl-Pd(II)-Halide)2-Chloroquinolines chim.it
Acid-Catalyzed Nitrile Hydrolysis Carboximidic Acid2,7-Dichloroquinoline-3-carbonitrile researchgate.net
Annulation via Nitrile Attack Nitrilium Ion / Adduct from Nucleophilic Attack2-Chloroquinoline-3-carbonitriles researchgate.net

Kinetic Studies of Rate-Determining Steps in this compound Transformations

Specific kinetic data for reactions involving this compound is scarce. However, kinetic principles from analogous systems provide insight into the likely rate-determining steps (RDS).

For SNAr reactions , the RDS is typically the initial nucleophilic attack and formation of the high-energy Meisenheimer complex. The rate is dependent on the concentrations of both the quinoline substrate and the nucleophile, exhibiting second-order kinetics. The electron-withdrawing nature of the nitrile group and the fused benzene (B151609) ring helps to stabilize the negative charge in the intermediate, thereby facilitating the reaction, though this effect is less pronounced for substitution at C6 compared to C2 or C4.

In palladium-catalyzed cross-coupling reactions , the RDS can vary depending on the specific catalyst, substrate, and coupling partner. For many Suzuki-Miyaura reactions involving aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) complex is the slow, rate-limiting step. chim.it This step involves the breaking of the strong C-Cl bond and is often a bottleneck in the catalytic cycle.

Transition State Analysis and Energy Profile Mapping

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the energy profiles of reaction pathways and analyzing the geometry and energy of transition states.

While specific DFT studies on this compound were not found, research on related quinoline systems demonstrates the utility of this approach. For example, computational studies on 7-chloroquinolines have been used to calculate the pKa values of aromatic protons, successfully rationalizing the observed regioselectivity in metalation reactions. worktribe.com A similar approach could be applied to this compound to predict the most likely sites for deprotonation or to evaluate the relative energies of intermediates in SNAr pathways.

For a typical palladium-catalyzed reaction, the energy profile would show peaks corresponding to the transition states for oxidative addition, transmetalation, and reductive elimination. The highest peak on this profile would correspond to the rate-determining step, which, for a C-Cl bond, is often the initial oxidative addition. The transition state for this step involves the interaction of the C-Cl bond with the electron-rich Pd(0) center, leading to the cleavage of the C-Cl bond and the formation of two new bonds to the palladium atom.

Stereochemical Outcomes and Diastereoselectivity in Derivatization Reactions

Many derivatization reactions of the quinoline scaffold can generate new stereocenters. While specific studies on the diastereoselectivity of reactions starting from this compound are not available, the principles can be inferred from related chemistry.

For example, multicomponent reactions that form fused, polycyclic systems often create multiple new chiral centers. In a reaction involving a substituted 2-chloro-3-formylquinoline, an enaminone, and 4-hydroxy-2H-chromen-2-one, the use of the chiral catalyst L-proline was found to be superior to achiral bases like piperidine (B6355638) or cesium carbonate. rsc.org This suggests that the catalyst is involved in a stereochemistry-determining step. The proposed mechanism involves an L-proline-catalyzed Knoevenagel condensation followed by a Michael addition. rsc.org The chiral environment provided by the catalyst can favor the formation of one diastereomer over another by influencing the orientation of the reactants in the transition state.

Should this compound be used in similar multicomponent reactions, the stereochemical outcome would be highly dependent on the catalyst and the reaction conditions, offering a potential avenue for asymmetric synthesis of complex quinoline derivatives.

Analytical and Spectroscopic Methodologies for 6 Chloroquinoline 3 Carbonitrile Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, IR, UV-Vis, and Mass Spectrometry provide detailed information about the atomic arrangement, bonding, and electronic properties of 6-chloroquinoline-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the quinoline (B57606) ring system would exhibit distinct chemical shifts and coupling patterns. The aromatic region (typically 7.0-9.0 ppm) would show a set of signals corresponding to the five protons of the bicyclic system. The protons on the pyridine (B92270) ring (H2, H4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the adjacent nitrile group. The protons on the benzene (B151609) ring (H5, H7, H8) will be influenced by the chlorine atom at the C6 position. Specifically, H5 and H7 would likely appear as doublets due to coupling with each other.

Illustrative ¹H NMR Data for this compound This table is a hypothetical representation based on known data for 6-chloroquinoline (B1265530) and related structures.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.9 s -
H-4 ~8.4 s -
H-5 ~8.1 d ~9.0
H-7 ~7.8 dd ~9.0, ~2.2

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected: nine for the quinoline ring and one for the nitrile carbon. The nitrile carbon (C≡N) typically appears in the 115-120 ppm range. libretexts.orglibretexts.org The carbon atom attached to the chlorine (C6) would be influenced by the halogen's electronegativity. The carbons of the pyridine ring (C2, C3, C4) would show shifts characteristic of their electron-deficient environment.

Illustrative ¹³C NMR Data for this compound This table is a hypothetical representation based on known data for 6-chloroquinoline and related structures.

Carbon Atom Expected Chemical Shift (δ, ppm)
C2 ~150
C3 ~108
C4 ~145
C4a ~147
C5 ~130
C6 ~136
C7 ~131
C8 ~128
C8a ~124

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would establish the coupling relationships between adjacent protons (e.g., H7 and H8, H5 and H7), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework unambiguously.

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic would be the sharp, intense peak for the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically between 1000 and 600 cm⁻¹.

Illustrative Vibrational Spectroscopy Data for this compound This table is a hypothetical representation based on general spectroscopic data.

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H IR 3050-3150 Medium-Weak
Nitrile (C≡N) IR/Raman 2220-2240 Sharp, Strong (IR)
Aromatic C=C/C=N IR/Raman 1400-1650 Medium-Strong

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated system. The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the chloro and nitrile substituents may cause a shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₀H₅ClN₂), the calculated monoisotopic mass is approximately 188.01 Da.

In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at this m/z value. A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the main molecular ion peak, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.orgtutorchase.com

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve the loss of small, stable molecules. Potential fragmentation pathways could include the loss of HCN (27 Da) from the nitrile group and pyridine ring, or the loss of a chlorine radical (35/37 Da).

Chromatographic Separation and Purity Assessment Methods

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC, often coupled with a mass spectrometer (GC-MS), is instrumental in identifying volatile byproducts and assessing the purity of the final product.

The synthesis of quinoline derivatives can sometimes yield isomeric impurities or byproducts from side reactions. GC analysis allows for the separation of these closely related compounds from the main product, providing a quantitative measure of purity. The retention time of this compound under specific GC conditions serves as a key identifier.

Research Findings: While specific GC analysis data for this compound is not extensively published, the analysis of related quinoline compounds provides a framework for its characterization. For instance, in the synthesis of various substituted quinolines, GC-MS is routinely used to confirm the molecular weight of the product and to identify any residual starting materials or byproducts. The choice of the GC column, temperature program, and carrier gas flow rate are critical parameters that would be optimized for the specific properties of this compound.

Table 1: Hypothetical GC Parameters for Purity Analysis of this compound

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-500 amu

This table presents a hypothetical set of GC parameters that could be used for the analysis of this compound, based on standard methods for similar aromatic nitrogen heterocycles.

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. Its simplicity, speed, and low cost make it a preferred method for qualitatively assessing the consumption of starting materials and the formation of products.

During the synthesis of this compound, TLC is employed to track the conversion of the precursor, for example, a 6-chloroquinoline derivative, into the desired carbonitrile. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spot can be visualized, often under UV light.

Research Findings: In the synthesis of various chloroquinoline derivatives, TLC is a standard monitoring technique. For instance, in the synthesis of 2,7-dichloroquinoline-3-carbonitrile, the reaction progress is monitored by TLC. rochester.edu Similarly, the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide derivatives also utilizes TLC to monitor the completion of the reaction. chemicalbook.com The choice of the mobile phase is crucial for achieving good separation. For quinoline derivatives, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. silicycle.comchemicalbook.com

Table 2: Typical TLC Solvent Systems for Quinoline Derivatives

Solvent System (v/v)Application Notes
Hexane:Ethyl Acetate (7:3) A common starting point for moderately polar compounds like quinolines. The ratio can be adjusted to optimize the separation (Rf value).
Dichloromethane:Methanol (95:5) Suitable for more polar quinoline derivatives. The small amount of methanol increases the polarity of the mobile phase.
Toluene:Acetone (8:2) An alternative solvent system that can provide different selectivity for separation.

This table provides examples of TLC solvent systems commonly used for the separation of quinoline derivatives. The optimal system for this compound would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal for its structural elucidation. The resulting crystal structure would confirm the connectivity of the atoms and the planarity of the quinoline ring system, as well as reveal details about the crystal packing and any non-covalent interactions, such as π-π stacking or halogen bonding.

Research Findings: While a specific crystal structure for this compound has not been reported in the searched literature, the structures of numerous quinoline derivatives have been determined. For example, the crystal structure of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide was determined to be in the triclinic P-1 space group. mdpi.com The analysis of such structures provides valuable insights into the typical bond lengths and angles of the quinoline core. For instance, the quinoline moiety is generally found to be planar. mdpi.com In another study, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, which contain a fused heterocyclic system, were elucidated, revealing details about their molecular geometry and packing. mdpi.com

Table 3: Representative Crystallographic Data for a Quinoline Derivative

ParameterValue (for a representative quinoline derivative)
Crystal System Triclinic
Space Group P-1
a (Å) 12.402
b (Å) 12.458
c (Å) 17.978
α (°) 90.79
β (°) 107.90
γ (°) 91.96
Volume (ų) 2646.4
Z 4

This table presents representative crystallographic data for a quinoline derivative, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, as a reference for the type of data obtained from X-ray crystallography. mdpi.com

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared with the theoretically calculated values based on the expected molecular formula (C₁₀H₅ClN₂). A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Research Findings: Specific elemental analysis data for this compound is not readily available in the public domain. However, it is a standard characterization technique reported in the synthesis of new organic compounds. For example, in the synthesis of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, elemental analysis was used to confirm the composition of the synthesized compounds. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₅ClN₂)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01110120.1163.68%
HydrogenH1.00855.042.67%
ChlorineCl35.453135.45318.80%
NitrogenN14.007228.01414.85%
Total 188.617 100.00%

This table shows the calculated elemental composition of this compound. Experimental values obtained for a pure sample are expected to be in close agreement with these theoretical percentages.

Lack of Specific Research Data on the Computational Modeling of this compound Prevents Detailed Analysis

A thorough investigation into the computational chemistry and theoretical modeling of the specific chemical compound this compound has revealed a significant gap in publicly available scientific literature. While extensive research exists on the computational analysis of related quinoline derivatives, studies focusing explicitly on this compound are not sufficiently detailed to construct an article that adheres to the requested scientific depth and specificity.

Computational techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (ESP) mapping are powerful tools for understanding the electronic structure and reactivity of molecules. researchgate.netyoutube.com For instance, detailed DFT and FMO analyses have been performed on the parent compound, 6-chloroquinoline, to investigate its structural, spectroscopic, and electronic features. dergipark.org.trresearchgate.net These studies reveal how the chlorine substituent alters the reactive nature of the quinoline moiety. dergipark.org.tr Similarly, computational studies, including FMO and ESP analysis, have been conducted on other complex quinoline derivatives to understand their chemical behavior and reactivity sites. rjptonline.org

However, specific data for this compound, such as its HOMO-LUMO energy gap, electrostatic potential distribution, and predicted spectroscopic parameters, are not available in the reviewed literature. This absence of specific data extends to other areas of computational modeling. While molecular dynamics simulations have been employed to study the conformational stability and intermolecular interactions of various quinoline derivatives, nih.govmdpi.com no such studies were found for this compound.

Furthermore, the application of Quantitative Structure-Activity Relationship (QSAR) models is a common strategy in drug design to explore the chemical space of a particular molecular scaffold. nih.govnih.gov Research has been conducted on different sets of quinoline derivatives to build QSAR models for activities like c-MET inhibition and antitubercular efficacy. nih.govnih.gov However, a QSAR study centered on the this compound scaffold itself is not documented in the available sources.

Finally, while the synthesis of various chloroquinoline-3-carbonitriles is described in the chemical literature, and in silico screening is a widely used method for discovering novel bioactive compounds from libraries of derivatives, researchgate.netasianpubs.orgnih.gov specific examples of the design and virtual screening of this compound analogs could not be located.

Due to the stringent requirement to focus solely on this compound and provide detailed, data-driven research findings for each specified sub-topic, it is not possible to generate the requested article without resorting to speculation or inaccurate extrapolation from related but distinct chemical structures. The scientific record, as accessible through comprehensive searches, does not currently contain the specific computational and theoretical modeling data necessary to fulfill the request.

Computational Chemistry and Theoretical Modeling of 6 Chloroquinoline 3 Carbonitrile

Computational Prediction of Reaction Pathways and Energetics

The prediction of reaction pathways and their associated energetics is a cornerstone of modern computational chemistry. For 6-chloroquinoline-3-carbonitrile, these predictions are vital for understanding its reactivity, particularly in nucleophilic substitution and cyclization reactions.

Detailed computational analyses of related quinoline (B57606) systems provide a framework for understanding the potential reactions of this compound. For instance, the synthesis of quinoline derivatives often involves the Vilsmeier-Haack reaction. nih.gov Mechanistic studies of this reaction reveal a step-wise process, and the rate-determining step is identified as the reaction between the Vilsmeier reagent and the anilide substrate. nih.gov While specific energetic data for the this compound synthesis via this route is not extensively documented in publicly available literature, the established mechanism provides a clear path for future computational investigation.

Furthermore, the reactivity of the chloro and cyano substituents on the quinoline core is a primary focus of computational prediction. researchgate.net Nucleophilic substitution at the chloro-position is a common reaction. Theoretical models can predict the activation barriers for the displacement of the chlorine atom by various nucleophiles. These calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating the corresponding energies.

A review of the chemical reactions of chloroquinoline-3-carbonitrile derivatives highlights a variety of transformations. researchgate.net For example, the conversion of a chloroquinoline-3-carbaldehyde to the corresponding carbonitrile using sodium azide (B81097) and phosphorus oxychloride has been reported. researchgate.net While this is a synthetic report, computational modeling could elucidate the precise mechanism and energetics of the nitrile formation, including the role of the reagents in facilitating the transformation.

In the absence of direct computational studies on the reaction pathways of this compound, we can extrapolate from theoretical investigations of analogous systems. For example, a study on the 1,3-dipolar cycloaddition reaction of a related quinoline derivative utilized DFT calculations to understand the regioselectivity and mechanism. researchgate.net Such studies typically generate data that can be tabulated to compare the energetics of different pathways.

To illustrate the type of data generated in such computational studies, the following hypothetical tables are presented. These tables are based on the kind of results expected from a DFT analysis of a nucleophilic substitution reaction on this compound.

Table 1: Calculated Energetic Data (in kcal/mol) for a Hypothetical Nucleophilic Aromatic Substitution Reaction

SpeciesRelative Energy (Reactant)Relative Energy (Intermediate)Relative Energy (Transition State)Relative Energy (Product)
This compound + Nu⁻0.00---
Meisenheimer Complex--15.2--
Transition State--+22.5-
6-Nu-quinoline-3-carbonitrile + Cl⁻----10.8

Note: This data is illustrative and not from a specific published study on this compound.

Table 2: Key Geometric Parameters (in Å) of the Hypothetical Transition State

BondBond Length
C-Cl (breaking bond)2.15
C-Nu (forming bond)2.05

Note: This data is illustrative and not from a specific published study on this compound.

These tables demonstrate how computational chemistry can provide quantitative insights into reaction mechanisms. The activation energy, derived from the relative energy of the transition state, is a critical parameter for predicting reaction rates. Similarly, the examination of bond lengths in the transition state can reveal the nature of the bond-breaking and bond-forming processes.

While specific, detailed research findings on the computational prediction of reaction pathways and energetics for this compound are still emerging, the established methodologies and the insights gained from related systems provide a robust foundation for future investigations. The continued application of computational chemistry promises to unlock a deeper understanding of the reactivity of this important chemical compound.

Applications of 6 Chloroquinoline 3 Carbonitrile As a Synthetic Building Block and Scaffold

A Gateway to Complex Heterocyclic and Polyheterocyclic Architectures

The inherent reactivity of the chloro and cyano substituents, coupled with the aromatic quinoline (B57606) scaffold, makes 6-Chloroquinoline-3-carbonitrile an ideal starting material for the synthesis of a wide array of intricate heterocyclic structures.

Expanding Molecular Horizons Through Annulation and Ring-Forming Reactions

The strategic positioning of the reactive groups in this compound facilitates various annulation and ring-forming reactions, enabling the construction of polyheterocyclic systems with extended π-conjugation and diverse functionalities. While specific examples directly employing this compound are still emerging in the literature, the principles of quinoline chemistry suggest its potential in reactions analogous to those of other substituted chloroquinolines. For instance, the chloro group at the 6-position can participate in transition metal-catalyzed cross-coupling reactions, while the cyano group can be a precursor for fused ring systems.

One notable example in the broader class of chloroquinoline-3-carbonitriles is the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles through a copper-catalyzed cascade reaction with benzyl (B1604629) amines. This process involves an initial Ullmann-coupling, followed by the conversion of the nitrile to an amide and subsequent intramolecular cyclization. researchgate.net Although this example features a 2-chloro isomer, the underlying reactivity of the chloro and cyano groups highlights the potential for similar transformations with this compound to access novel fused heterocyclic systems.

Crafting Multi-Substituted Quinoline Derivatives

The chloro substituent on the this compound scaffold serves as a versatile handle for introducing a variety of functional groups, leading to the synthesis of multi-substituted quinoline derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose.

For example, research on related halo-substituted quinolines has demonstrated the feasibility of creating poly-aryl quinolines. In a study involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, Suzuki-Miyaura cross-coupling with arylboronic acids successfully yielded 4,6,8-triarylquinoline-3-carbaldehydes. rsc.org This highlights the potential for selectively targeting the chloro group at the 6-position of this compound to introduce aryl or other organic fragments, thereby generating a library of novel multi-substituted quinoline-3-carbonitriles. The subsequent transformation of the cyano group could further enhance the molecular diversity.

A Precursor for the Next Generation of Organic Materials

The unique electronic and photophysical properties inherent to the quinoline ring system make this compound an attractive precursor for the design and synthesis of advanced organic materials with applications in optics and electronics.

Illuminating the Future with Novel Fluorescent Dyes and Probes

The quinoline scaffold is a well-established fluorophore, and modifications to its structure can significantly tune its emission properties. While direct reports on fluorescent dyes derived specifically from this compound are limited, the general principles of fluorophore design suggest its potential. The introduction of electron-donating or electron-withdrawing groups at the 6-position via substitution of the chloro atom can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to new fluorescent dyes with tailored emission wavelengths and quantum yields.

Furthermore, the cyano group can be transformed into other functionalities, such as amines or carboxylic acids, which can act as recognition sites for specific analytes, paving the way for the development of novel fluorescent probes.

Building Functional Polymers Monomer by Monomer

The reactivity of this compound makes it a candidate for use as a monomer in the synthesis of functional polymers. The chloro group can be utilized in polycondensation reactions, such as Suzuki polycondensation, to incorporate the quinoline unit into the main chain of a polymer. The resulting polymers would possess the inherent photophysical and electronic properties of the quinoline moiety.

While specific examples of polymers derived from this compound are not yet prevalent in the literature, the synthesis of functional polymers from other substituted monomers provides a proof of concept. For instance, new functional monomers based on vanillin (B372448) have been successfully polymerized to create temperature-responsive photo-cross-linkable polymers. rsc.org A similar approach could be envisioned for this compound, where its incorporation into a polymer backbone could lead to materials with unique optical or electronic responses.

Powering the Future with Optoelectronic and Organic Electronic Devices

The electron-deficient nature of the quinoline ring, enhanced by the electron-withdrawing cyano group, makes this compound a promising component for n-type organic semiconductors. These materials are crucial for the development of various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The ability to introduce various substituents at the 6-position allows for the fine-tuning of the electronic properties, such as the electron affinity and charge carrier mobility, of the resulting materials. While the direct application of this compound in such devices is an area of ongoing research, the broader class of quinoline derivatives has shown significant promise in optoelectronics.

Ligand Design in Organometallic Chemistry and Catalysis

The quinoline structure is a well-regarded scaffold in the field of coordination chemistry. The specific arrangement of functional groups in this compound facilitates its conversion into a multitude of ligands essential for metal-catalyzed reactions. The nitrogen atom within the quinoline ring readily coordinates with metal centers, while the cyano and chloro groups serve as versatile handles for subsequent synthetic modifications, enabling the creation of bidentate or polydentate ligand systems.

The creation of innovative ligands is fundamental to advancing modern catalysis. This compound can be chemically transformed into a variety of both chiral and achiral ligands. For instance, the nitrile group is amenable to hydrolysis to form a carboxylic acid or reduction to an amine. These transformed groups can then be coupled with other molecules to generate amide or imine-based ligands. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, which allows for the introduction of diverse coordinating moieties.

A prevalent method for modification involves palladium-catalyzed cross-coupling reactions, which unite the chloro-substituted quinoline with organometallic reagents to forge new carbon-carbon or carbon-heteroatom bonds. For example, Sonogashira coupling can be employed to attach alkynyl groups, which can be further functionalized. In a similar vein, Buchwald-Hartwig amination allows for the placement of chiral or achiral amines at the 6-position. The synthesis of chiral complexes can also be achieved using pro-chiral ligands, which become chiral upon coordination to a metal center, offering a cost-effective route to chiral catalysts from achiral starting materials. nih.gov

Table 1: Synthetic Transformations of this compound for Ligand Synthesis

Reaction TypeReagents/ConditionsResulting Functional Group
Nitrile HydrolysisH₂SO₄, Acetic Acid, RefluxCarboxamide
Nucleophilic SubstitutionSodium SulphideSulphur-substituted derivatives
CycloadditionHydrazine (B178648) Hydrate (B1144303)1H-pyrazolo[3,4-b]quinolin-3-amine

Ligands derived from the this compound scaffold have demonstrated utility in a range of catalytic processes. In the realm of homogeneous catalysis, these ligands form complexes with transition metals like palladium, rhodium, and iridium. These complexes catalyze a variety of reactions, including cross-coupling, hydrogenation, and hydroformylation. The catalytic activity and selectivity can be precisely adjusted by modifying the electronic properties of the quinoline system and the steric hindrance of its substituents.

Although less frequent, these quinoline-based ligands can be immobilized on solid supports to create heterogeneous catalysts. This strategy provides the significant benefit of simplified catalyst separation and potential for recycling. The functional groups inherent to the this compound framework can be utilized to anchor the ligand to substrates such as silica (B1680970) or various polymers. The development of such catalytic systems is a key focus in green chemistry, aiming for environmentally benign and efficient chemical processes. researchgate.net

Strategic Intermediate in Agrochemical and Fine Chemical Research

The structural attributes of this compound make it an exceptionally useful intermediate in the production of fine chemicals and agrochemicals. nih.gov The quinoline core is a recurring motif in numerous biologically active compounds. nih.govresearchgate.net The substituents on this specific derivative enable a systematic investigation of structure-activity relationships, which is crucial for designing new and effective agents.

In the field of agrochemical research, various quinoline derivatives have shown potential as herbicides, fungicides, and insecticides. researchgate.net The 6-chloro-3-cyanoquinoline framework can be chemically elaborated to produce more intricate molecules designed to interfere with specific biological pathways in agricultural pests and pathogens. For example, the nitrile group can be converted into other functional groups that are known to be vital for pesticidal efficacy.

Role in the Synthesis of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for the investigation of biological processes within living organisms. The quinoline ring itself is a known fluorophore, and derivatives of this compound can be engineered to function as fluorescent probes. The nitrile group can serve as a reactive point for attaching the quinoline core to other molecules that are designed to bind selectively to a biological target, such as a specific protein or nucleic acid sequence.

The photophysical characteristics of the quinoline fluorophore can be fine-tuned by introducing different substituents at the 6-position, typically by displacing the chlorine atom. This allows for the creation of probes with tailored excitation and emission wavelengths, making them suitable for a wide array of imaging applications. For instance, the introduction of either electron-donating or electron-withdrawing groups can cause a shift in the fluorescence spectrum. These customized probes can then be used to visualize the location and movement of biomolecules within cells, offering critical insights into cellular functions and the mechanisms of disease.

Advanced and Sustainable Synthesis Strategies for 6 Chloroquinoline 3 Carbonitrile Derivatives

Photocatalytic Transformations of 6-Chloroquinoline-3-carbonitrile

Visible-light photocatalysis has emerged as a powerful tool for the construction and functionalization of organic molecules under mild conditions. This strategy utilizes photocatalysts that, upon light absorption, can initiate chemical reactions via energy or electron transfer.

Recent research has demonstrated the utility of quinolinone-based organic photocatalysts for the site-selective functionalization of heteroarenium derivatives, including quinolinium ions. acs.org Driven by visible light, this catalytic system can generate phosphinoyl and carbamoyl (B1232498) radicals, which then react with various N-heterocycles. acs.org This method offers a transition-metal-free pathway for C-H functionalization, which could be adapted for the derivatization of the this compound scaffold. For instance, direct C-H carbamoylation of the quinoline (B57606) ring system has been achieved, providing access to novel amides. acs.org

Furthermore, quinoline-containing covalent organic frameworks (COFs) have been developed as heterogeneous photocatalysts. These materials have shown divergent photocatalytic activities, including for hydrogen evolution and the oxidation of furfuryl alcohol. nih.gov The strategic incorporation of nitrogen atoms within the framework, such as substituting a phenyl group with a pyridine (B92270) moiety, can enhance the generation of reactive oxygen species and influence the photocatalytic pathway. nih.gov This highlights the potential for designing customized heterogeneous catalysts for specific transformations of quinoline substrates.

Gold nanoclusters have also been explored as robust visible-light photocatalysts. While much of the work has focused on other heterocycles, the utility of these catalysts has been demonstrated for quinoline derivatives, indicating a broad substrate scope. acs.org These advanced catalytic systems represent a frontier in the sustainable synthesis and modification of complex molecules like this compound.

Table 1: Examples of Photocatalytic Transformations of Quinoline Derivatives

Catalyst/SystemSubstrate TypeTransformationKey Features
Quinolinone (Organic Photocatalyst)Quinolinium IonsC-H Phosphinoylation / CarbamoylationTransition-metal-free, site-selective functionalization under blue LED. acs.org
Quinoline-Based Organic Frameworks (QOFs)General (for catalyst properties)Hydrogen Evolution / Alcohol OxidationHeterogeneous, reusable catalyst with tunable properties based on nitrogen content. nih.gov
Johnson Solid Gold NanoclustersQuinoline DerivativeC-N Bond Formation (Indole Synthesis)Heterogeneous, visible-light-driven catalysis with high yields. acs.org

Electrosynthesis Methodologies for Green Chemical Synthesis

Electrosynthesis utilizes electrical current to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants and thereby reducing waste. This technique offers high levels of control over reaction conditions and is inherently green if the electricity is sourced from renewable resources.

The electrochemical approach has been successfully applied to the formylation of quinoline derivatives. Reactions such as the Vilsmeier-Haack formylation can be carried out electrochemically, providing a pathway to quinolinecarbaldehydes, which are key precursors to carbonitriles. nih.gov For example, the formylation of 8-hydroxyquinoline (B1678124) has been studied, demonstrating that the regioselectivity of the substitution is influenced by the electron density of the quinoline ring. nih.gov Although the Vilsmeier-Haack reaction can present thermal stability hazards on a large scale, electrochemical methods can offer safer reaction profiles through precise control of reaction parameters. nih.gov

The reactivity of the methyl group at the C2 position of a quinoline moiety with the electrophilic Vilsmeier's reagent has been explained by the local electron density, suggesting that such principles can be used to predict and control the functionalization of various substituted quinolines, including chloro-substituted variants. nih.gov The development of electrosynthetic methods for the direct introduction or transformation of the nitrile group on the 6-chloroquinoline (B1265530) core would represent a significant advancement in green chemical synthesis.

Table 2: Electrosynthesis of Functionalized Quinolines

Reaction TypeSubstrate ExampleProduct TypeKey Features
Vilsmeier-Haack Formylation8-Hydroxyquinoline8-Hydroxyquinoline-5-carbaldehydeElectrophilic substitution with regioselectivity guided by substrate electronics. nih.gov
Vilsmeier-Haack Reaction2-Methyl-8-hydroxyquinoline(Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehydeDemonstrates reactivity at both the ring and side-chain, controllable via electrochemical conditions. nih.gov

Biocatalytic Approaches Utilizing Enzymes for Selective Transformations

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. This approach is a cornerstone of green chemistry, offering significant potential for the synthesis of complex pharmaceutical intermediates.

For quinoline synthesis, monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. northumbria.ac.ukacs.org This oxidative aromatization proceeds in high yields and can be performed using either whole cells or purified enzymes. acs.org The scalability of this method has been demonstrated at the mmol scale, underscoring its practical utility. northumbria.ac.uk Studies have shown that the substitution pattern on the THQ substrate, including the position of methyl groups, influences the conversion rates, with substituents at the C6 position being well-tolerated. northumbria.ac.uk

In addition to MAO-N, horseradish peroxidase (HRP) has been used in chemo-enzymatic cascades. For instance, N-cyclopropyl-N-alkylanilines can be converted into 2-quinolone derivatives in a one-pot, two-step sequence involving an HRP-catalyzed reaction followed by a chemical oxidation step. northumbria.ac.uk These enzymatic strategies provide a powerful and sustainable alternative to traditional oxidation methods that often rely on harsh reagents and conditions. northumbria.ac.ukacs.org

Table 3: Biocatalytic Synthesis of Quinoline Derivatives

Enzyme/SystemSubstrate TypeProduct TypeYield/ConversionKey Features
MAO-N D11 (Whole Cells)1,2,3,4-TetrahydroquinolineQuinoline56% ConversionMild, aqueous conditions; biocatalytic oxidation. acs.org
MAO-N D11 (Whole Cells)6-Methyl-1,2,3,4-tetrahydroquinoline6-Methylquinoline60% ConversionDemonstrates tolerance for substitution at the C6 position. northumbria.ac.uk
HRP / K₃Fe(CN)₆N-Cyclopropyl-N-phenylaniline2-Quinolone72% Isolated YieldOne-pot, two-step chemo-enzymatic cascade. northumbria.ac.uk

Sonochemical (Ultrasound-Promoted) Reactions

Sonochemistry utilizes the energy of ultrasound to induce, accelerate, and modify chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.

Ultrasound irradiation has been proven to be a highly effective green method for synthesizing quinoline derivatives, offering significant advantages in terms of reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. rsc.org For example, the N-alkylation of imidazoles with quinoline moieties under ultrasound irradiation proceeds with outstanding benefits. rsc.org Similarly, a three-component reaction involving an aniline (B41778), an aldehyde, and ethyl 3,3-diethoxypropionate in water, catalyzed by SnCl₂·2H₂O under ultrasound, provides 2-substituted quinolines in good yields. nih.gov

The synthesis of hybrid quinoline-imidazole derivatives has been achieved in a two-step process where both steps, N-alkylation and a subsequent cycloaddition, were accelerated by ultrasound. rsc.orgnih.gov Reaction times were dramatically reduced from over 12 hours under thermal conditions to just 2-3 hours with ultrasound. rsc.org This acceleration is attributed to the enhanced homogenization and mass transfer caused by cavitation. nih.gov These findings demonstrate the broad applicability of sonochemistry for the efficient and environmentally friendly synthesis of complex heterocyclic systems related to this compound.

Table 4: Ultrasound-Assisted Synthesis of Quinoline Derivatives

Reaction TypeCatalyst/SolventTime (Ultrasound)Time (Conventional)Yield Improvement
N-Alkylation & CycloadditionEthanol (B145695)150–180 min720–960 min~5% higher yield with ultrasound. rsc.org
Three-Component SynthesisSnCl₂·2H₂O / WaterNot specifiedNot specifiedGood yields reported for various derivatives. nih.gov
Acylhydrazone FormationEthanol4–6 minNot specifiedExcellent yields in significantly shorter time. mdpi.com

Mechanochemical Synthesis Approaches

Mechanochemistry involves the use of mechanical force, typically through ball milling or grinding, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach is inherently green, minimizing waste and enabling reactions that may be difficult to achieve in solution.

The synthesis of functionalized quinolines has been successfully accomplished using mechanochemical methods. An iodine-mediated oxidative annulation of aniline derivatives in a solvent-free ball mill provides multi-substituted quinolines in high yields (up to 89%). nih.gov This method is operationally simple and proceeds under mild conditions. nih.gov

Another powerful application is the direct alkynylation of quinoline N-oxides under ball milling conditions. acs.orgacs.org This metal- and solvent-free protocol tolerates a wide range of functional groups, including halogens like chloro substituents, on the quinoline N-oxide ring. acs.orgacs.org The reaction proceeds efficiently at room temperature, with water being the only waste product. Furthermore, the mechanochemical Povarov reaction, a [4+2] cycloaddition, has been used to synthesize 1,2,3,4-tetrahydroquinolines with complete diastereoselectivity, a level of control not typically seen in solution-based reactions. rsc.org These examples highlight the immense potential of mechanochemistry for the clean and efficient synthesis of this compound and its derivatives.

Table 5: Mechanochemical Synthesis of Quinoline Derivatives

Reaction TypeConditionsProduct TypeYieldKey Features
Iodine-Mediated Oxidative AnnulationBall Milling, Solvent-FreeMulti-substituted QuinolinesUp to 89%Environmentally benign, operational simplicity. nih.gov
Deoxygenative AlkynylationBall Milling, NaOtBu, Solvent-Free2-Alkynylated Quinolines68–92%Metal-free, tolerates chloro-substituents, water is the only byproduct. acs.orgacs.org
Povarov ReactionFeCl₃, Ball Millingcis-1,2,3,4-TetrahydroquinolinesNot specifiedComplete diastereoselectivity not achieved in solution. rsc.org

Future Perspectives and Emerging Research Directions for 6 Chloroquinoline 3 Carbonitrile

Exploration of Unprecedented Reactivity Patterns and Selectivities

While the fundamental reactivity of 6-chloroquinoline-3-carbonitrile is established, there remains significant potential to uncover novel reaction pathways and achieve higher levels of selectivity. Future research will likely focus on the development of new catalytic systems to functionalize the quinoline (B57606) core in previously inaccessible ways. This includes exploring late-stage C-H functionalization to introduce new substituents with high regioselectivity, thereby streamlining the synthesis of complex quinoline derivatives.

Furthermore, the development of enantioselective transformations involving the nitrile group or reactions at the quinoline nitrogen will be a key area of investigation. The synthesis of chiral quinoline-based ligands and catalysts could open up new possibilities in asymmetric synthesis. For instance, the cycloaddition of 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) has been shown to produce 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating the potential for creating fused heterocyclic systems. rsc.org Future work could explore diastereoselective versions of such reactions.

Development of Highly Efficient and Economical Synthetic Routes

Green chemistry principles will play an increasingly important role, with a focus on using environmentally benign solvents, recyclable catalysts, and minimizing energy consumption. tandfonline.com For example, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives. mdpi.com Exploring these and other green methodologies will be essential for the sustainable production of this compound.

Integration into Automated and Robotic Synthesis Platforms

The integration of this compound into automated and robotic synthesis platforms represents a significant leap forward in the rapid discovery and optimization of novel bioactive molecules. oxfordglobal.com Automated systems can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and the generation of large libraries of derivatives for biological evaluation. nih.govnih.gov This high-throughput approach can significantly accelerate the drug discovery process. oxfordglobal.com

Robotic platforms, such as RoboChem, which combines automated synthesis with artificial intelligence, can autonomously optimize reaction conditions to achieve the best possible outcomes with minimal waste. youtube.com By incorporating this compound into such platforms, researchers can explore a vast chemical space and identify new compounds with desired biological activities more efficiently than ever before. oxfordglobal.comnih.gov

Expansion of Applications in Novel Materials Science and Chemical Biology Contexts

The unique electronic and photophysical properties of the quinoline ring system make this compound a promising candidate for applications in materials science. researchgate.net Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as p-type semiconductors. researchgate.netresearchgate.netrsc.org Future research will likely explore the synthesis of polymers and other advanced materials incorporating the this compound scaffold to develop novel materials with tailored optical and electronic properties. rsc.orguconn.edu

In the realm of chemical biology, the development of fluorescent probes and chemical sensors based on this compound could provide new tools for studying biological processes. rsc.org The quinoline moiety is known to be a useful scaffold for developing fluorescent sensors due to its ability to be readily modified and its sensitivity to the chemical environment. rsc.org By attaching specific recognition elements to the this compound core, researchers could create highly selective probes for detecting metal ions, reactive oxygen species, or other biologically important molecules. rsc.org

Data-Driven and Artificial Intelligence Approaches for Discovery and Optimization

The application of data-driven and artificial intelligence (AI) methods is set to revolutionize the discovery and optimization of quinoline-based compounds. mdpi.com Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel molecules with desired properties. beilstein-journals.orgnih.gov

Generative AI models, such as MedGAN, have already demonstrated the ability to generate novel quinoline scaffolds for drug discovery. azoai.com By combining these computational approaches with experimental validation, researchers can significantly accelerate the design-make-test-analyze cycle. nih.gov For example, AI can be used to predict the biological activity and pharmacokinetic properties of virtual compounds based on the this compound scaffold, allowing researchers to prioritize the synthesis of the most promising candidates. Furthermore, reinforcement learning can be employed to optimize reaction conditions in real-time, leading to higher yields and purities. acs.org

Q & A

Q. What are the standard synthetic routes for 6-chloroquinoline-3-carbonitrile derivatives, and how do reaction conditions impact yield?

Synthesis typically involves multi-step reactions, such as nitration, chlorination, and cyano-group introduction. For example:

  • Nitration : Starting with 4-chloroquinoline, nitration using concentrated HNO₃/H₂SO₄ introduces a nitro group at the 3-position .
  • Cyano-group introduction : Sodium cyanide or equivalent reagents under controlled pH and temperature yield the carbonitrile moiety .
  • Chlorination : Direct chlorination or substitution reactions (e.g., using PCl₅) at specific positions .
    Key factors : Solvent polarity (DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for coupling reactions) significantly affect yield (50–85%) and purity (>95%) .**

Q. How are this compound derivatives characterized structurally?

A combination of spectroscopic and analytical methods is used:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro vs. nitro groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for nitro and chloro substituents .
    Note : Purity is validated via HPLC (≥98%) with C18 columns and acetonitrile/water gradients .

Q. What are the common reactivity patterns of the chloro and cyano groups in this scaffold?

  • Chloro group : Undergoes nucleophilic substitution with amines/thiols (e.g., SNAr reactions in DMSO at 100°C) .
  • Cyano group : Reduced to amines (H₂/Pd-C) or hydrolyzed to carboxylic acids (H₂SO₄/H₂O) .
  • Dual reactivity : Simultaneous substitution at chloro and cyano positions requires sequential reactions to avoid side products .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Discrepancies often arise from assay conditions or substituent effects:

  • Case study : A derivative showed MIC = 12.5 µg/mL against S. aureus in one study but was inactive in another. This was traced to differences in bacterial strain resistance profiles and solvent (DMSO vs. aqueous buffer) .
  • Methodological fixes :
    • Standardize assay protocols (e.g., CLSI guidelines).
    • Use isogenic mutant strains to isolate target-specific effects .
    • Validate solubility via DLS to ensure compound bioavailability .

Q. What strategies optimize Structure-Activity Relationship (SAR) studies for antimicrobial derivatives?

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 4, 6, or 8 to modulate electron density and binding affinity .
  • Key findings :
    • 6-Methoxy derivatives (e.g., 6-methoxyquinoline-3-carbonitrile) show enhanced antifungal activity (MIC = 8 µg/mL vs. C. albicans) due to improved membrane penetration .
    • Nitro groups at position 3 increase cytotoxicity but reduce selectivity .
  • Computational modeling : Dock derivatives into E. coli DNA gyrase to predict binding modes and guide synthesis .

Q. How are mechanistic studies designed to elucidate the mode of action against cancer targets?

  • Step 1 : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
  • Step 2 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Step 3 : Assess downstream effects (e.g., apoptosis via caspase-3 activation or cell-cycle arrest via flow cytometry) .
    Example : 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile induced G2/M arrest in HeLa cells at IC₅₀ = 5 µM, linked to topoisomerase II inhibition .

Q. What advanced techniques address low solubility in in vitro assays?

  • Nanoparticle formulation : Encapsulate derivatives in PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion .
  • Prodrug design : Convert cyano groups to phosphate esters for improved solubility, which hydrolyze intracellularly .
  • Co-solvent systems : Use cyclodextrins or PEG-400 to maintain solubility without cytotoxicity .

Data Contradiction Analysis Example

Conflict : A derivative showed potent in vitro activity but failed in murine models.
Resolution :

Pharmacokinetics : Poor oral bioavailability (<10%) due to first-pass metabolism.

Metabolite profiling : LC-MS identified rapid glucuronidation of the cyano group .

Solution : Introduce methyl groups to block metabolic hotspots, improving AUC by 3-fold .

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